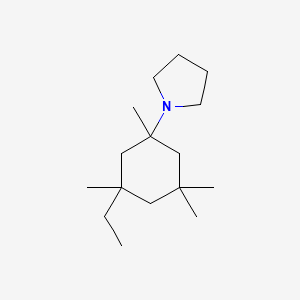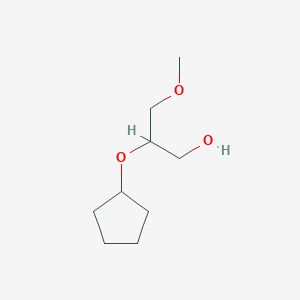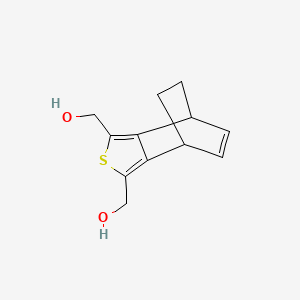
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol is an organic compound that belongs to the class of benzothiadiazoles
準備方法
The synthesis of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of benzo[c][1,2,5]thiadiazole as a core structure, which is then modified through various chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学的研究の応用
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
作用機序
The mechanism of action of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, making it an effective electron donor or acceptor. This property is particularly useful in applications such as organic electronics and photovoltaics, where efficient charge transfer is essential[4][4].
類似化合物との比較
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol can be compared with other similar compounds such as:
4,7-Dibromo-2,1,3-benzothiadiazole: Known for its use in the synthesis of light-emitting diodes and conducting polymers.
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Used as a fluorescent sensor and in photovoltaic applications.
The uniqueness of this compound lies in its specific structural features that allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
630130-87-9 |
|---|---|
分子式 |
C12H14O2S |
分子量 |
222.31 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-4-thiatricyclo[5.2.2.02,6]undeca-2,5,8-trien-3-yl]methanol |
InChI |
InChI=1S/C12H14O2S/c13-5-9-11-7-1-2-8(4-3-7)12(11)10(6-14)15-9/h1-2,7-8,13-14H,3-6H2 |
InChIキー |
ARSLQGYHRXMLHF-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC1C3=C(SC(=C23)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


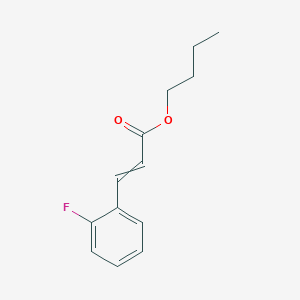
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
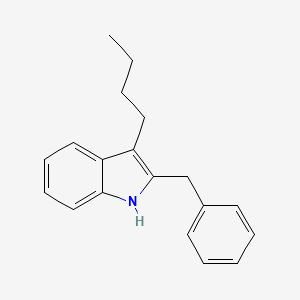

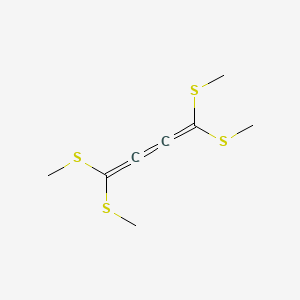
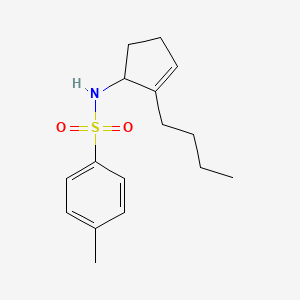
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
